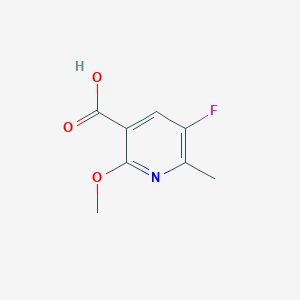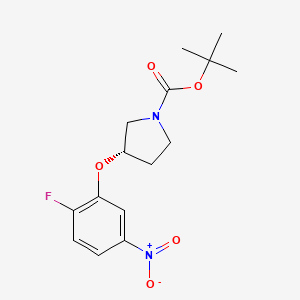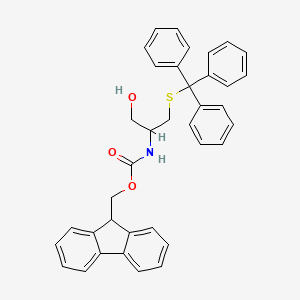
(R)-(9H-Fluoren-9-yl)methyl (1-hydroxy-3-(tritylthio)propan-2-yl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-(9H-Fluoren-9-yl)methyl (1-hydroxy-3-(tritylthio)propan-2-yl)carbamate is a complex organic compound with significant applications in various fields of scientific research. This compound is known for its unique structural properties, which make it a valuable tool in synthetic chemistry and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-(9H-Fluoren-9-yl)methyl (1-hydroxy-3-(tritylthio)propan-2-yl)carbamate typically involves multiple steps, starting with the preparation of the fluorenylmethyl carbamate and the tritylthio propanol intermediates. The reaction conditions often include the use of organic solvents such as dichloromethane, chloroform, and ethyl acetate, with catalysts like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. Solvent recovery and recycling are also crucial aspects of industrial production to minimize waste and reduce costs .
化学反应分析
Types of Reactions
®-(9H-Fluoren-9-yl)methyl (1-hydroxy-3-(tritylthio)propan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, chloroform), bases (e.g., triethylamine, pyridine), and acids (e.g., trifluoroacetic acid). Reaction conditions typically involve controlled temperatures, ranging from -78°C for cryogenic reactions to reflux conditions for high-temperature reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions often result in the formation of new carbamate or thioether derivatives .
科学研究应用
®-(9H-Fluoren-9-yl)methyl (1-hydroxy-3-(tritylthio)propan-2-yl)carbamate has a wide range of applications in scientific research:
作用机制
The mechanism of action of ®-(9H-Fluoren-9-yl)methyl (1-hydroxy-3-(tritylthio)propan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. Additionally, its unique structure allows it to interact with various signaling pathways, influencing cellular processes such as apoptosis and cell proliferation .
相似化合物的比较
Similar Compounds
Fmoc-Cys(Trt)-OH: This compound is similar in structure and is also used as a protecting group in peptide synthesis.
Fmoc-Lys(Boc)-OH: Another protecting group used in peptide synthesis, but with different functional groups.
Boc-Cys(Trt)-OH: Similar to Fmoc-Cys(Trt)-OH but with a different protecting group for the amino acid.
Uniqueness
®-(9H-Fluoren-9-yl)methyl (1-hydroxy-3-(tritylthio)propan-2-yl)carbamate is unique due to its combination of the fluorenylmethyl and tritylthio groups, which provide enhanced stability and selectivity in chemical reactions. This makes it particularly valuable in applications requiring precise control over reaction conditions and product formation .
属性
IUPAC Name |
9H-fluoren-9-ylmethyl N-(1-hydroxy-3-tritylsulfanylpropan-2-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H33NO3S/c39-24-30(38-36(40)41-25-35-33-22-12-10-20-31(33)32-21-11-13-23-34(32)35)26-42-37(27-14-4-1-5-15-27,28-16-6-2-7-17-28)29-18-8-3-9-19-29/h1-23,30,35,39H,24-26H2,(H,38,40) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWYUUFZRZOWREN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(CO)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H33NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
571.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(5S)-3-[(2R)-2-Hydroxy-7-[(2S,5S)-tetrahydro-5-[(1S,4S,5S)-1,4,5-trihydroxynonadecyl]-2-furanyl]heptyl]-5-methyl-2(5H)-furanone](/img/structure/B14055624.png)

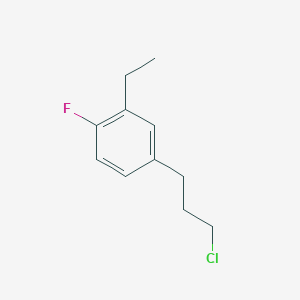
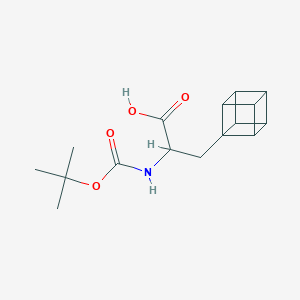
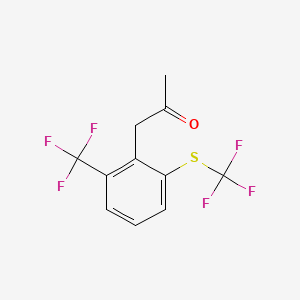
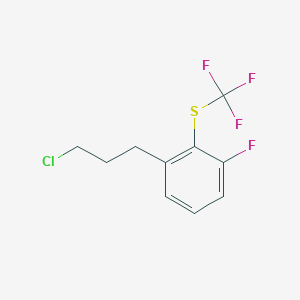

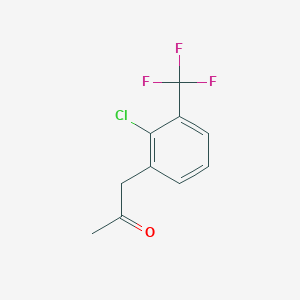
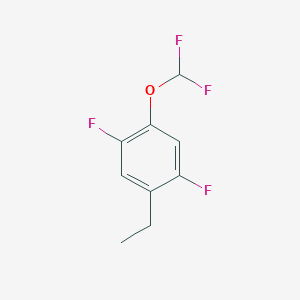
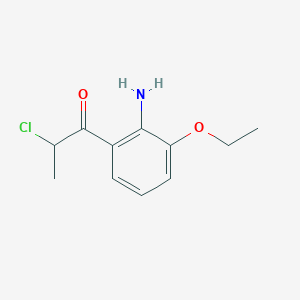
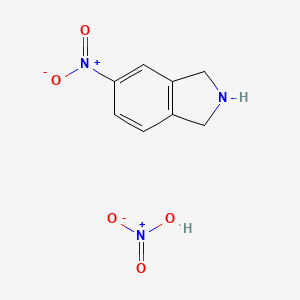
![3-[4-(4-Hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]-2-(methylamino)propanoic acid](/img/structure/B14055700.png)
